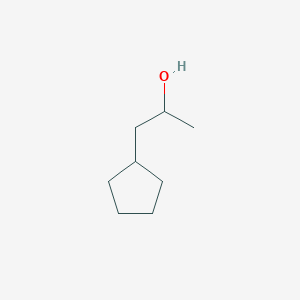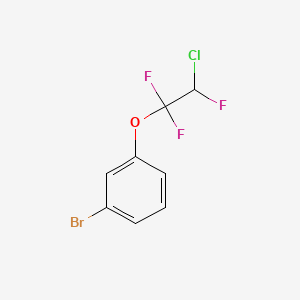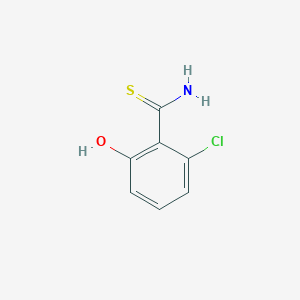
(1-(Dimethylamino)cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Dimethylamino)cyclopentyl)methanol is a chemical compound with the molecular formula C9H19NO It is characterized by a cyclopentane ring substituted with a dimethylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Dimethylamino)cyclopentyl)methanol typically involves the reaction of cyclopentanone with dimethylamine and formaldehyde. The process can be summarized as follows:
- The intermediate undergoes a reduction reaction with formaldehyde to yield this compound.
Cyclopentanone: reacts with in the presence of a catalyst to form an intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Dimethylamino)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
(1-(Dimethylamino)cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the dimethylamino group.
Cyclopentanone: Contains a ketone group instead of the hydroxyl group.
Dimethylaminomethylcyclopentane: Similar but without the hydroxyl group.
Uniqueness
(1-(Dimethylamino)cyclopentyl)methanol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8(7-10)5-3-4-6-8/h10H,3-7H2,1-2H3 |
InChI Key |
UVANZVSPWGGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)






